2,5-Bis(2-phenylethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-phenylethyl)cyclopentan-1-one is an organic compound with a cyclopentanone core substituted with two phenylethyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-phenylethyl)cyclopentan-1-one typically involves the aldol condensation of cyclopentanone with phenylethyl aldehyde under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2,5-Bis(2-phenylethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-phenylethyl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: Similar structure but with furyl groups instead of phenylethyl groups.
2,5-Dibenzylidenecyclopentanone: Similar structure but with benzylidene groups.
Uniqueness
2,5-Bis(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
53145-74-7 |
---|---|
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,5-bis(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(13-11-17-7-3-1-4-8-17)15-16-20(21)14-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
VIKHGCSASWNVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.